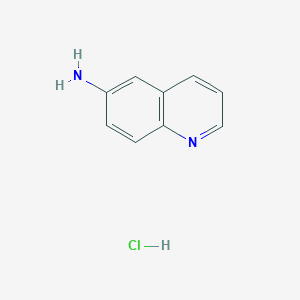

Quinolin-6-amine hydrochloride

Vue d'ensemble

Description

Quinolin-6-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-amine hydrochloride typically involves the amination of quinoline derivatives. One common method is the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by its conversion to the hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include:

Temperature: 25-50°C

Pressure: 1-5 atm

Solvent: Ethanol or methanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Materials: 6-nitroquinoline, hydrogen gas, palladium catalyst

Reaction Conditions: Optimized for large-scale production, often involving higher pressures and temperatures to increase reaction rates

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Analyse Des Réactions Chimiques

Types of Reactions: Quinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinolin-6-imine derivatives

Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine group

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products:

Oxidation: Quinolin-6-imine derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the reagents used

Applications De Recherche Scientifique

Pharmacological Properties

Quinolin-6-amine and its derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in drug development. Key areas of application include:

- Antiviral Activity : Quinoline derivatives have demonstrated effectiveness against various viral strains, including HIV and Zika virus. Research indicates that compounds with the quinoline scaffold can inhibit viral replication and may serve as leads for antiviral drug development .

- Antimicrobial Properties : Quinolin-6-amine has shown promise as an antimicrobial agent. Studies report its efficacy against Mycobacterium tuberculosis, highlighting its potential in treating resistant bacterial infections . Additionally, quinoline derivatives are known to possess anti-inflammatory and antioxidant properties, further enhancing their therapeutic profile .

- Anticancer Activity : Several quinoline-based compounds have been investigated for their anticancer potential. They exhibit cytotoxic effects on various cancer cell lines, suggesting that quinolin-6-amine could be developed into a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinolin-6-amines:

These studies illustrate the versatility of quinolin-6-amines in addressing various health challenges, particularly in infectious diseases and cancer.

Mécanisme D'action

The mechanism of action of quinolin-6-amine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. For example, it may inhibit kinases or proteases, leading to altered cellular functions. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad range of biological activities

6-Nitroquinoline: A precursor in the synthesis of quinolin-6-amine hydrochloride

Quinolin-8-amine: Another amine derivative with similar biological activities

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Activité Biologique

Quinolin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This unique structure contributes to its biological activity, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, a series of compounds based on the quinoline scaffold were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines (MCF-7, SKBR3, and MDA-MB-231). Notably, certain derivatives exhibited IC50 values as low as 8.50 μM in MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and PARP cleavage, leading to cell cycle arrest in the G2-M phase .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5k | MCF-7 | 8.50 | Induces apoptosis |

| 5l | MCF-7 | 12.51 | Cell cycle arrest (G2-M phase) |

Antiviral Activity

Quinoline derivatives have also been studied for their antiviral properties. A recent investigation identified novel quinoline analogues that demonstrated potent activity against enterovirus D68 (EV-D68). Among these, compound 19 was highlighted for its ability to inhibit the viral VP1 protein, showcasing broad-spectrum antiviral potential against various strains .

Table 2: Antiviral Potency of Quinoline Analogues

| Compound | Target Virus | Activity | Mechanism |

|---|---|---|---|

| 19 | EV-D68 | Potent | VP1 inhibitor |

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. A study reported that quinoline compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Clostridium difficile, comparable to vancomycin .

Table 3: Antibacterial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 6 | C. difficile UK6 | 1.0 | Bactericidal |

| Compound X | Gram-negative bacteria | ≤4.0 | Bacteriostatic |

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features within the molecule. Modifications at the C-6 position have been shown to significantly impact both potency and selectivity for biological targets. For example, substituents at this position can enhance binding affinity to nucleic acids or alter cytotoxicity profiles .

Case Studies

- Breast Cancer Treatment : A case study involving the treatment of MCF-7 breast cancer cells with quinoline derivatives demonstrated significant reductions in cell viability and induction of apoptosis.

- Antiviral Screening : Another study screened various quinoline analogues for their antiviral efficacy against EV-D68, identifying several candidates for further development.

Propriétés

IUPAC Name |

quinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHBRLVPWUDRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484135 | |

| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-17-6 | |

| Record name | 53472-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.